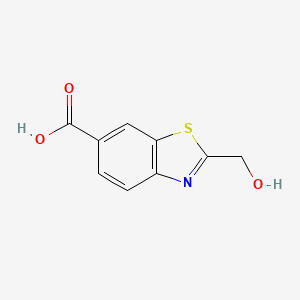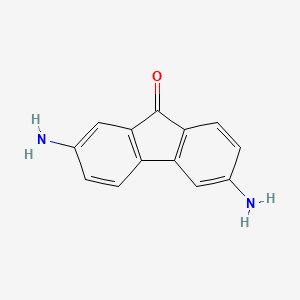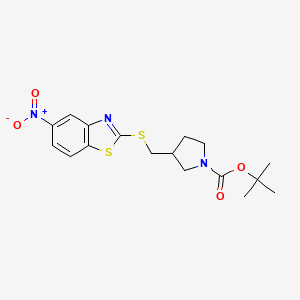
tert-Butyl 2-(2-((4-chloro-5-methylpyrimidin-2-yl)oxy)ethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(2-((4-chloro-5-methylpyrimidin-2-yl)oxy)ethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a pyrimidine moiety
Méthodes De Préparation
The synthesis of tert-Butyl 2-(2-((4-chloro-5-methylpyrimidin-2-yl)oxy)ethyl)piperidine-1-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-methylpyrimidine and piperidine.
Reaction Steps:
Industrial Production: Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl 2-(2-((4-chloro-5-methylpyrimidin-2-yl)oxy)ethyl)piperidine-1-carboxylate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group of the pyrimidine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature and pH are optimized based on the desired transformation.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids, while substitution may result in various substituted derivatives.
Applications De Recherche Scientifique
tert-Butyl 2-(2-((4-chloro-5-methylpyrimidin-2-yl)oxy)ethyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study its biological activity, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It may be utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(2-((4-chloro-5-methylpyrimidin-2-yl)oxy)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: It can affect various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparaison Avec Des Composés Similaires
tert-Butyl 2-(2-((4-chloro-5-methylpyrimidin-2-yl)oxy)ethyl)piperidine-1-carboxylate can be compared with similar compounds:
tert-Butyl 4-(5-chloropyrimidin-2-yl)-2-methylpiperazine-1-carboxylate: This compound also features a pyrimidine ring and a tert-butyl ester group but differs in the piperazine ring structure.
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: This compound has a similar piperidine ring but with a different substituent on the aromatic ring.
Uniqueness: The unique combination of the pyrimidine moiety and the piperidine ring in this compound provides distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
IUPAC Name |
tert-butyl 2-[2-(4-chloro-5-methylpyrimidin-2-yl)oxyethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3/c1-12-11-19-15(20-14(12)18)23-10-8-13-7-5-6-9-21(13)16(22)24-17(2,3)4/h11,13H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRSTRMZYPWULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)OCCC2CCCCN2C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-5-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13957808.png)




![[(4-Methoxybutoxy)methyl]benzene](/img/structure/B13957844.png)





